

# Spectroscopic Characterization of 6-Methyl-4-phenylcoumarin: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methyl-4-phenylcoumarin

Cat. No.: B131821

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This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **6-Methyl-4-phenylcoumarin**. Due to the limited availability of a complete, publicly accessible dataset for **6-Methyl-4-phenylcoumarin**, this guide presents expected spectral characteristics based on closely related analogs and general principles of spectroscopic analysis for coumarin derivatives. The information herein is intended to serve as a valuable resource for professionals engaged in the synthesis, analysis, and application of this class of compounds.

## Introduction to 6-Methyl-4-phenylcoumarin

**6-Methyl-4-phenylcoumarin** is a synthetic derivative of coumarin, a benzopyrone that forms the core of numerous natural products and pharmacologically active compounds. The structural uniqueness of **6-Methyl-4-phenylcoumarin**, featuring a methyl group at the 6-position and a phenyl group at the 4-position, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, necessitating the use of various spectroscopic techniques.

Molecular Structure:

- Chemical Formula: C<sub>16</sub>H<sub>12</sub>O<sub>2</sub>
- Molecular Weight: 236.27 g/mol

- CAS Number: 16299-22-2[1][2]

## Spectroscopic Data

The following sections detail the expected spectroscopic data for **6-Methyl-4-phenylcoumarin**. The data is presented in a comparative format, drawing on established values for coumarin and its methylated and phenylated derivatives to predict the spectral features of the target molecule.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **6-Methyl-4-phenylcoumarin**

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Notes
H-3	~ 6.2 - 6.5	Singlet (s)	The vinylic proton at C3 is typically a sharp singlet in 4-substituted coumarins.
Phenyl-H (ortho, meta, para)	~ 7.2 - 7.6	Multiplet (m)	The five protons of the 4-phenyl group will appear as a complex multiplet.
H-5	~ 7.4 - 7.6	Doublet (d)	Coupled to H-7 (meta coupling, small J).
H-7	~ 7.1 - 7.3	Doublet of Doublets (dd)	Coupled to H-5 (meta coupling) and H-8 (ortho coupling).
H-8	~ 7.0 - 7.2	Doublet (d)	Coupled to H-7 (ortho coupling).
6-CH <sub>3</sub>	~ 2.4 - 2.5	Singlet (s)	The methyl protons will appear as a singlet.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **6-Methyl-4-phenylcoumarin**

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Notes
C=O (C-2)	~ 160 - 162	The lactone carbonyl carbon is significantly deshielded.
C-3	~ 115 - 120	Vinylic carbon.
C-4	~ 150 - 155	Quaternary carbon attached to the phenyl group.
C-4a	~ 118 - 122	Bridgehead carbon.
C-5	~ 125 - 128	Aromatic CH.
C-6	~ 135 - 140	Quaternary carbon attached to the methyl group.
C-7	~ 128 - 132	Aromatic CH.
C-8	~ 116 - 119	Aromatic CH.
C-8a	~ 153 - 156	Bridgehead carbon.
Phenyl C (ipso)	~ 135 - 138	Quaternary carbon of the phenyl ring attached to C-4.
Phenyl C (ortho, meta, para)	~ 127 - 130	Aromatic CH of the phenyl ring.
6-CH <sub>3</sub>	~ 20 - 22	Methyl carbon.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **6-Methyl-4-phenylcoumarin**, electron ionization (EI) would be a common technique.

Table 3: Predicted Mass Spectrometry Data for **6-Methyl-4-phenylcoumarin**

m/z	Assignment	Notes
236	$[M]^+$	Molecular ion peak.
208	$[M - CO]^+$	Loss of carbon monoxide is a characteristic fragmentation pattern for coumarins. <a href="#">[3]</a>
180	$[M - 2CO]^+$	Subsequent loss of a second CO molecule.
179	$[M - CO - H]^+$	Loss of a hydrogen radical following the loss of CO.
77	$[C_6H_5]^+$	Phenyl cation.

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for **6-Methyl-4-phenylcoumarin**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Lactone)	~ 1700 - 1730	Strong
C=C (Aromatic)	~ 1600 - 1450	Medium to Strong
C-O (Ester)	~ 1250 - 1050	Strong
C-H (Aromatic)	~ 3100 - 3000	Medium
C-H (Alkyl)	~ 2980 - 2850	Medium

## Experimental Protocols

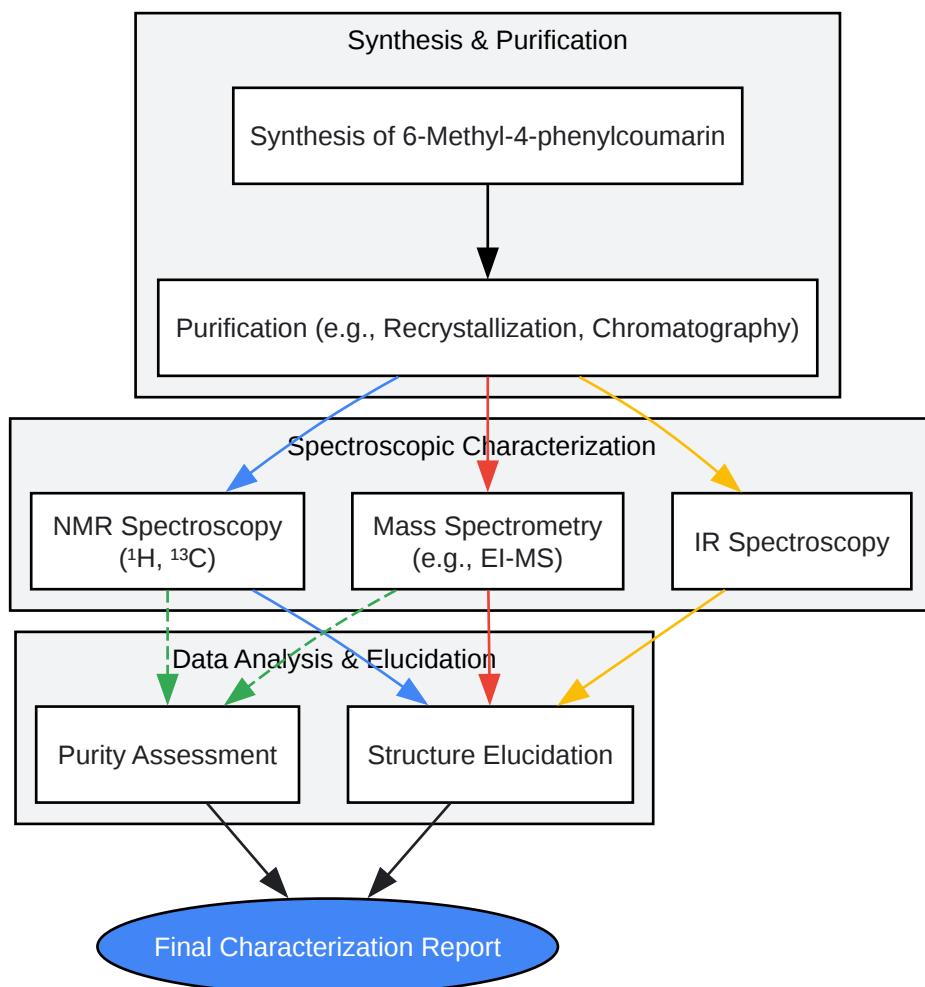
The following are generalized experimental protocols for the spectroscopic analysis of coumarin derivatives. Instrument parameters should be optimized for the specific sample and instrument.

- Sample Preparation: Dissolve 5-10 mg of **6-Methyl-4-phenylcoumarin** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used with a spectral width of approximately 0 to 200 ppm. A larger number of scans is usually required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or as a solid probe) into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph for separation before entering the mass spectrometer.
- Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.<sup>[3]</sup>
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
- Sample Preparation:
  - Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

- Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder or clean ATR crystal is recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **6-Methyl-4-phenylcoumarin**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **6-Methyl-4-phenylcoumarin**.

This guide provides a foundational understanding of the spectroscopic characterization of **6-Methyl-4-phenylcoumarin**. For definitive structural assignment, it is crucial to obtain and interpret the actual experimental spectra of a purified sample.

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## References

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